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Compound of Interest

Compound Name: Allylthiopropionate

Cat. No.: B15377150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for allylthiopropionate
(S-allyl propanethioate) and its structural isomers: prop-1-enyl propanethioate, allyl 2-

mercaptopropionate, and S-propyl thioacrylate. Understanding the distinct spectroscopic

signatures of these isomers is crucial for their unambiguous identification in complex reaction

mixtures and for quality control in various applications, including pharmaceutical development.

Structural Isomers
The isomers discussed in this guide are illustrated in the diagram below, highlighting their

structural differences.
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Caption: Structural relationships between allylthiopropionate and its isomers.

Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for

allylthiopropionate and its isomers. Due to the limited availability of published experimental

data for all isomers, some values are predicted based on established spectroscopic principles.

¹H NMR Spectroscopy Data
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
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Proton

Environment

Allylthiopropion

ate (Predicted)

prop-1-enyl

propanethioate

(Predicted)

allyl 2-

mercaptopropio

nate (Predicted)

S-propyl

thioacrylate

(Predicted)

CH₃-CH₂-C=O 1.1 (t) 1.1 (t) - -

CH₃-CH₂-C=O 2.5 (q) 2.5 (q) - -

S-CH₂-CH=CH₂ 3.6 (d) - - -

S-CH₂-CH=CH₂ 5.9 (m) - - -

S-CH₂-CH=CH₂ 5.2 (dd) - - -

S-CH=CH-CH₃ - 6.2 (dq) - -

S-CH=CH-CH₃ - 5.8 (dq) - -

S-CH=CH-CH₃ - 1.8 (dd) - -

O-CH₂-CH=CH₂ - - 4.6 (d) -

O-CH₂-CH=CH₂ - - 5.9 (m) -

O-CH₂-CH=CH₂ - - 5.3 (dd) -

HS-CH(CH₃)-

C=O
- - 3.5 (q) -

HS-CH(CH₃)-

C=O
- - 1.5 (d) -

S-CH₂-CH₂-CH₃ - - - 2.9 (t)

S-CH₂-CH₂-CH₃ - - - 1.6 (sextet)

S-CH₂-CH₂-CH₃ - - - 1.0 (t)

CH₂=CH-C=O - - - 6.4 (dd)

CH₂=CH-C=O - - - 6.2 (dd)

CH₂=CH-C=O - - - 5.8 (dd)

Predicted values are based on typical chemical shifts for similar functional groups.
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¹³C NMR Spectroscopy Data
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon

Environment

Allylthiopropion

ate (Predicted)

prop-1-enyl

propanethioate

(Predicted)

allyl 2-

mercaptopropio

nate (Predicted)

S-propyl

thioacrylate

(Predicted)

C=O ~198 ~198 ~170 ~195

CH₃-CH₂- ~10 ~10 - -

-CH₂-C=O ~38 ~38 - -

S-CH₂- ~33 - - ~38

-CH=CH₂ ~134 - - -

-CH=CH₂ ~118 - - -

S-CH= - ~130 - -

=CH-CH₃ - ~125 - -

=CH-CH₃ - ~18 - -

O-CH₂- - - ~66 -

-CH=CH₂ (ester) - - ~132 -

-CH=CH₂ (ester) - - ~118 -

HS-CH- - - ~45 -

-CH(CH₃)- - - ~20 -

S-CH₂-CH₂-CH₃ - - - ~38

-CH₂-CH₃ - - - ~23

-CH₃ - - - ~13

CH₂=CH-C=O - - - ~135

CH₂=CH-C=O - - - ~128
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Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy Data
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional

Group Vibration

Allylthiopropion

ate

prop-1-enyl

propanethioate

allyl 2-

mercaptopropio

nate

S-propyl

thioacrylate

C=O Stretch

(Thioester)
~1690 (s) ~1690 (s) - ~1680 (s)

C=O Stretch

(Ester)
- - ~1740 (s) -

C=C Stretch ~1640 (m) ~1650 (m) ~1645 (m) ~1630 (m)

=C-H Stretch ~3080 (m) ~3020 (m) ~3080 (m) ~3080 (m)

S-H Stretch - - ~2550 (w) -

C-S Stretch ~700-600 (m) ~700-600 (m) - ~700-600 (m)

C-O Stretch - - ~1200-1100 (s) -

(s) = strong, (m) = medium, (w) = weak

Mass Spectrometry Data
Table 4: Comparison of Key Mass Spectral Data (m/z)
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Compound Molecular Ion (M⁺) Key Fragment Ions

Allylthiopropionate 130
73 [CH₂CH₂C(O)S]⁺, 57

[CH₃CH₂CO]⁺, 41 [C₃H₅]⁺

prop-1-enyl propanethioate

(Predicted)
130

73 [CH₂CH₂C(O)S]⁺, 57

[CH₃CH₂CO]⁺, 41 [C₃H₅]⁺

(different relative abundances)

allyl 2-mercaptopropionate

(Predicted)
130

89 [HSCH(CH₃)CO]⁺, 73

[CH(CH₃)CO]⁺, 41 [C₃H₅]⁺

S-propyl thioacrylate

(Predicted)
130

87 [CH₂CHC(O)S]⁺, 55

[CH₂CHCO]⁺, 43 [C₃H₇]⁺

Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical workflow for acquiring NMR spectra is as follows:
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Sample Preparation
(~1-5 mg in 0.5-0.7 mL of deuterated solvent, e.g., CDCl₃)

Transfer to NMR Tube

Instrument Setup
(Locking, Tuning, Shimming)

Acquisition of ¹H Spectrum Acquisition of ¹³C Spectrum

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used. Sample

Preparation: Approximately 1-5 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm). Acquisition: For ¹H NMR, standard pulse sequences are used. For

¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum. Data

Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software to obtain the frequency-domain spectrum. This involves Fourier transformation, phase

correction, and baseline correction.
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Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used. Sample

Preparation:

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal

absorption in the region of interest. The solution is then placed in a liquid cell. Acquisition: A

background spectrum of the empty sample holder (or solvent) is first recorded. Then, the

sample spectrum is recorded. The instrument software automatically subtracts the

background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
A general procedure for obtaining a mass spectrum is outlined below:

Sample Introduction
(e.g., Direct Infusion, GC/LC)

Ionization
(e.g., Electron Ionization - EI)

Mass Analysis
(e.g., Quadrupole, Time-of-Flight)

Detection

Data System
(Spectrum Generation)

Click to download full resolution via product page
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Caption: Simplified workflow for mass spectrometry.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation of mixtures. Ionization: For volatile compounds like these isomers, Electron

Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy

electron beam, causing ionization and fragmentation. Mass Analysis: The resulting ions are

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole,

time-of-flight). Detection: An electron multiplier or similar detector records the abundance of

ions at each m/z value.

Disclaimer: The predicted spectroscopic data is for illustrative purposes and should be

confirmed with experimental data when available. The experimental protocols provided are

general guidelines and may require optimization for specific instruments and samples.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of
Allylthiopropionate and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15377150#spectroscopic-data-comparison-of-
allylthiopropionate-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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